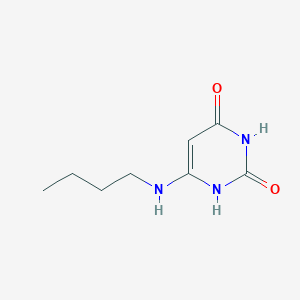

3-(Methylthio)-1,2,4-oxadiazol-5-amine

Vue d'ensemble

Description

3-(Methylthio)-1,2,4-oxadiazol-5-amine is a compound that falls within the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazol-3-amines, which are closely related to the compound of interest, can be achieved through a one-pot reaction involving isothiocyanates, amidines/guanidines, and hydroxylamine. This process is catalyzed by metallic thiophiles and proceeds via desulfurization of amidino- or guanidinothiourea intermediates, leading to the formation of various 1,2,4-oxadiazol-3-amines in good to excellent yields . Although the specific synthesis of 3-(Methylthio)-1,2,4-oxadiazol-5-amine is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles has been confirmed through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of related fluorinated 1,2,4-oxadiazoles has been elucidated, providing insight into the crystal packing of these heterocycles . While the exact structure of 3-(Methylthio)-1,2,4-oxadiazol-5-amine is not provided, the general stability and reactivity of the oxadiazole ring can be inferred from these studies.

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo a range of chemical reactions. For example, the reaction of 1,2,4-oxadiazoles with primary amines can lead to the formation of 4H-1,2,4-triazoles . Additionally, the photoreactivity of fluorinated oxadiazoles has been explored, revealing that these compounds can undergo photolytic ring cleavage and subsequent reactions with nitrogen nucleophiles . These findings suggest that 3-(Methylthio)-1,2,4-oxadiazol-5-amine may also participate in similar reactions, although specific reactions involving this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can be influenced by their substituents. For example, the introduction of fluorine atoms can significantly affect the photoreactivity and stability of these compounds . The presence of a methylthio group in 3-(Methylthio)-1,2,4-oxadiazol-5-amine would likely impact its physical properties, such as solubility and melting point, as well as its chemical reactivity. However, specific properties of this compound are not discussed in the provided literature.

Applications De Recherche Scientifique

3-Methylthio-1-propanol

- Scientific Field : Food Science and Fermentation Technology .

- Application : It’s an important flavor compound in various alcoholic beverages such as Baijiu and Huangjiu .

- Methods of Application : A Saccharomyces cerevisiae strain with high yield of 3-Met was screened from the brewing environment. The optimal fermentation conditions were obtained through single-factor designs, Plackett–Burman test, steepest ascent path design and response surface methodology .

- Results : When the glucose concentration was 60 g/L, yeast extract concentration was 0.8 g/L, L-methionine concentration was 3.8 g/L, initial pH was 4, incubation time was 63 h, inoculum size was 1.6%, shaking speed was 150 rpm, loading volume was 50 mL/250 mL, and temperature was 26 °C, the content of 3-Met produced by S. cerevisiae Y03401 reached a high level of 3.66 g/L .

3-(Methylthio)propionic acid

- Scientific Field : Biological Control of Insects .

- Application : It exhibits high nematicidal activity against the Root Knot Nematode Meloidogyne incognita .

- Methods of Application : Four volatile organic compounds (VOCs) produced by Bacillus thuringiensis Berliner strain NBIN-863 were identified using solid-phase microextraction and gas chromatography–mass spectrometry .

- Results : 3-(methylthio)propionic acid exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h. In the fumigant bioassay, the mortality rate of M. incognita treated with 1 mg/mL of 3-(methylthio)propionic acid for 24 h increased to 69.93% .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Orientations Futures

This involves discussing potential applications of the compound and areas of future research.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!

Propriétés

IUPAC Name |

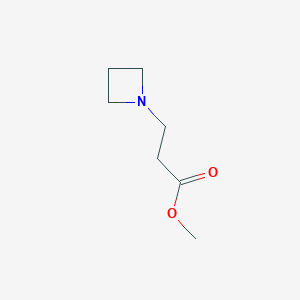

3-methylsulfanyl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-8-3-5-2(4)7-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHFEVITMKZCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319372 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylthio)-1,2,4-oxadiazol-5-amine | |

CAS RN |

55864-39-6 | |

| Record name | 55864-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)